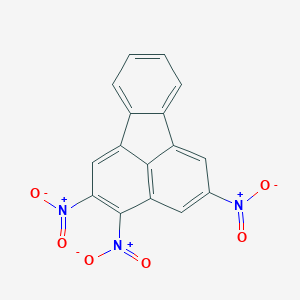
2,3,5-Trinitrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trinitrofluoranthene (TNFA) is a polycyclic aromatic hydrocarbon (PAH) compound that has been extensively studied for its potential applications in scientific research. TNFA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 276-278°C. The compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,3,5-Trinitrofluoranthene is not fully understood. However, it is believed that the compound exerts its effects by interacting with cellular components such as DNA, RNA, and proteins. 2,3,5-Trinitrofluoranthene has been found to bind to DNA and RNA, causing changes in their conformation. It has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Additionally, 2,3,5-Trinitrofluoranthene has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
2,3,5-Trinitrofluoranthene has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,3,5-Trinitrofluoranthene has also been found to modulate the activity of various signaling pathways involved in cell growth and survival. Additionally, 2,3,5-Trinitrofluoranthene has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,5-Trinitrofluoranthene has several advantages for lab experiments. The compound has a high melting point, making it easy to handle and store. 2,3,5-Trinitrofluoranthene is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 2,3,5-Trinitrofluoranthene has some limitations for lab experiments. The compound is highly toxic and can pose a risk to researchers if not handled properly. Additionally, 2,3,5-Trinitrofluoranthene is expensive to synthesize, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for 2,3,5-Trinitrofluoranthene research. One potential direction is the development of 2,3,5-Trinitrofluoranthene-based cancer therapies. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Another potential direction is the development of 2,3,5-Trinitrofluoranthene-based fluorescent probes for the detection of DNA and RNA in biological samples. 2,3,5-Trinitrofluoranthene has been found to be an effective fluorescent probe for the detection of DNA and RNA, making it a potential candidate for diagnostic applications. Additionally, 2,3,5-Trinitrofluoranthene could be used in the development of organic electronics, including OLEDs and OFETs.
Synthesemethoden
2,3,5-Trinitrofluoranthene can be synthesized using various methods, including the nitration of fluoranthene and the nitration of 2,3,5-trifluorobenzotrifluoride. The nitration of fluoranthene involves the reaction of fluoranthene with a mixture of nitric acid and sulfuric acid. The resulting product is then purified using recrystallization. The nitration of 2,3,5-trifluorobenzotrifluoride involves the reaction of the compound with a mixture of nitric acid and acetic anhydride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trinitrofluoranthene has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it useful for various research applications. 2,3,5-Trinitrofluoranthene has been used as a fluorescent probe for the detection of DNA and RNA in biological samples. It has also been used as a probe for the detection of protein-protein interactions. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,5-Trinitrofluoranthene has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
CAS-Nummer |
116331-54-5 |
|---|---|
Produktname |
2,3,5-Trinitrofluoranthene |
Molekularformel |
C16H7N3O6 |
Molekulargewicht |
337.24 g/mol |
IUPAC-Name |
2,3,5-trinitrofluoranthene |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)8-5-11-9-3-1-2-4-10(9)12-7-14(18(22)23)16(19(24)25)13(6-8)15(11)12/h1-7H |
InChI-Schlüssel |
WXOXPNFYQQAKLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
116331-54-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



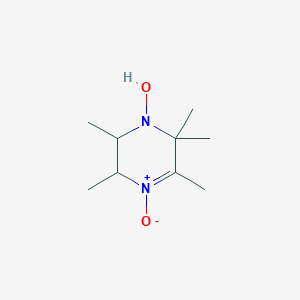
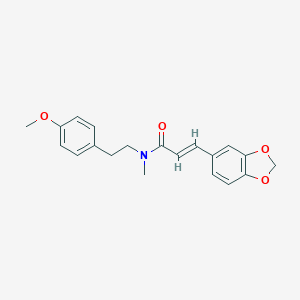
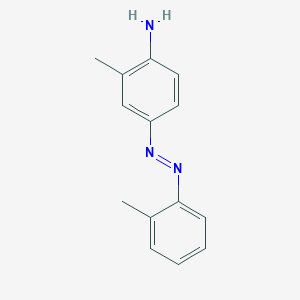
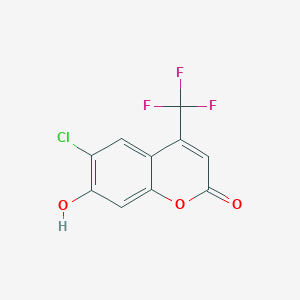
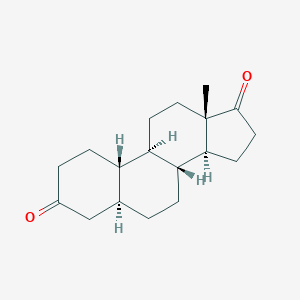
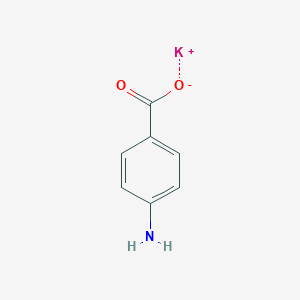
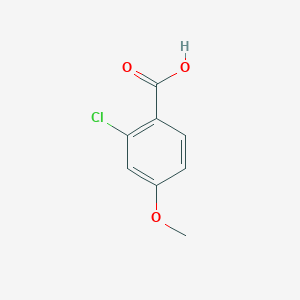
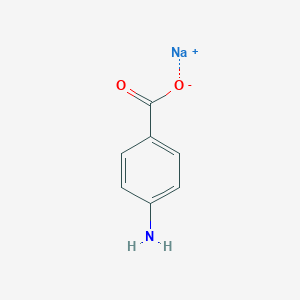
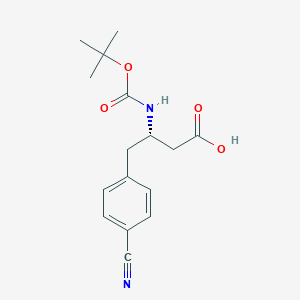
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
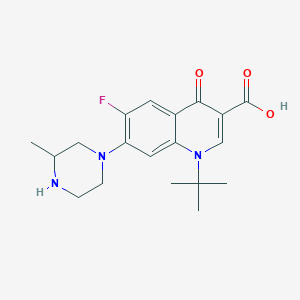
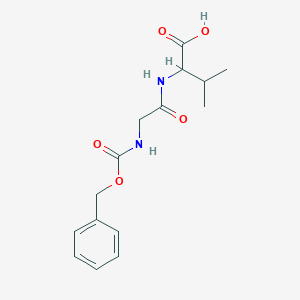
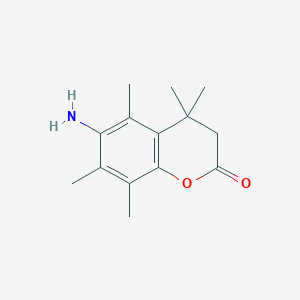
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)